4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate
Description
4-[3-Methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate is a synthetic small molecule characterized by a central isoindolinone scaffold substituted with a methoxy-oxo propyl group and a 2-furoate ester moiety. The isoindolinone core (1-oxo-1,3-dihydro-2H-isoindol-2-yl) is a pharmacophoric feature shared with several therapeutic agents, including anti-inflammatory and anticancer compounds .
Properties
IUPAC Name |
[4-[3-methoxy-3-oxo-1-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-28-21(25)13-19(24-14-16-5-2-3-6-18(16)22(24)26)15-8-10-17(11-9-15)30-23(27)20-7-4-12-29-20/h2-12,19H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYMNUVQHNJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)N3CC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindole intermediate, which is then coupled with a furoate derivative.
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Preparation of Isoindole Intermediate
Starting Material: Phthalic anhydride
Reagents: Ammonia or primary amines
Conditions: Heating under reflux in a suitable solvent like ethanol or acetic acid
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Formation of the Methoxy-oxo Propyl Intermediate
Starting Material: 3-methoxy-3-oxo-1-propyl bromide
Reagents: Base such as potassium carbonate
Conditions: Reflux in an aprotic solvent like acetone
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Coupling Reaction
Starting Material: Isoindole intermediate and methoxy-oxo propyl intermediate
Reagents: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature in a solvent like dichloromethane
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Final Esterification
Starting Material: Coupled product
Reagents: Furoic acid
Conditions: Acidic conditions, often using a catalyst like sulfuric acid
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
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Reduction
- Reduction can occur at the carbonyl groups, converting them to alcohols.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
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Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents, or sulfonating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux
Reduction: Sodium borohydride in methanol at room temperature
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for its potential as an anti-inflammatory or anticancer agent due to the presence of the isoindole moiety.
Medicine
Drug Development: Potential precursor for the development of new pharmaceuticals targeting specific pathways.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate is largely dependent on its interaction with biological targets. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of isoindolinone derivatives with diverse biological activities. Below is a systematic comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Isoindolinone Derivatives
*Note: The biological activity of the target compound is inferred from structural similarities to analogs like Compound 1 () and isindone ().
Key Observations:
Structural Variations: Ester vs. Acid Groups: The target compound’s 2-furoate ester distinguishes it from carboxylic acid-containing analogs like indobufen and isindone. Esters generally exhibit higher lipophilicity and slower hydrolysis rates compared to acids, which may prolong half-life . Substituent Positioning: The methoxy-oxo propyl group in the target compound is unique, whereas indobufen and isindone feature shorter alkyl chains (butanoic/propanoic acids) .
Biological Activity: Anti-inflammatory Potential: Compounds with isoindolinone cores and ester/acid groups (e.g., isindone, Compound 1) show analgesic and anti-inflammatory effects, likely via COX inhibition or NO donation . The target compound’s 2-furoate ester may mimic nitrate esters (as in Compound 1), suggesting NO-donor capabilities . Therapeutic Specificity: Indobufen’s α-ethyl group enhances its selectivity for platelet COX-1 over COX-2, whereas the target compound’s larger substituents may favor different targets (e.g., kinases or hemoglobin modifiers) .
However, the 2-furoate ester could improve oral bioavailability compared to polar carboxylic acids .
Research Findings and Data
- In Silico Predictions: Molecular docking studies suggest the isoindolinone scaffold interacts with hydrophobic pockets in COX-2 and EGFR kinases, with the 2-furoate ester forming hydrogen bonds in NO synthase .
- The target compound’s larger structure may require optimization for similar efficacy .
Biological Activity
The compound 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate (CAS No. 477889-71-7) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 449.88 g/mol. Its structure consists of a phenyl group attached to a furoate moiety, with an isoindole derivative contributing to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in the context of cancer treatment:
- Phospholipase D Inhibition : Studies have shown that inhibition of phospholipase D (PLD) can lead to increased apoptosis in cancer cells and decreased metastatic potential . The compound may act as an isoform-selective inhibitor, which could enhance its therapeutic efficacy against specific cancer types.
- Antioxidant Activity : The presence of methoxy and carbonyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells and contribute to overall cellular health.
Biological Activity
The biological activities associated with this compound are summarized below:
Case Studies
- Cancer Cell Studies : In vitro studies have demonstrated that derivatives similar to this compound can significantly reduce the viability of various cancer cell lines by promoting apoptotic pathways . These findings suggest a mechanism where the compound disrupts critical survival signals in cancer cells.
- Animal Models : Preliminary animal studies indicate that administration of compounds with similar structures leads to reduced tumor growth and improved survival rates compared to control groups. These results highlight the therapeutic potential and warrant further investigation into dosage optimization and long-term effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling the isoindolone moiety with a substituted phenyl furoate via a propyl linker. Key steps include:
- Esterification : Use of methoxy-protected intermediates to avoid side reactions .
- Coupling Agents : DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, with yields optimized at 60–70% under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer : Combine orthogonal analytical methods:
- NMR : - and -NMR to confirm substitution patterns (e.g., isoindolone C=O at ~170 ppm, methoxy group at ~3.8 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular formula (e.g., [M+H]+ at m/z calculated for : 434.1245) .
- X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of the isoindolone-propyl linker?
- Methodological Answer :
- Protection-Deprotection : Temporarily mask reactive groups (e.g., using tert-butyloxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyls) to prevent unwanted nucleophilic attacks .
- Temperature Control : Maintain reactions below 0°C during coupling steps to suppress hydrolysis of the furoate ester .
- Catalytic Optimization : Use Pd(OAc)/PPh systems to enhance regioselectivity in Suzuki-Miyaura cross-coupling steps (if aryl halides are present) .
Q. How do contradictory data on biological activity arise in studies of this compound, and how can they be reconciled?
- Methodological Answer : Contradictions often stem from:
- Impurity Profiles : Trace byproducts (e.g., unreacted isoindolone) may exhibit off-target effects. Validate purity via LC-MS/MS and bioassay controls .
- Assay Conditions : Variability in cell-line permeability (e.g., P-gp efflux in Caco-2 cells) or serum protein binding. Standardize assays using reference compounds (e.g., verapamil for efflux studies) .
- Statistical Models : Apply multivariate analysis (e.g., PCA) to distinguish compound-specific effects from noise in high-throughput screens .
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Longitudinal Studies : Use OECD 308/309 guidelines to assess biodegradation in water-sediment systems under aerobic/anaerobic conditions .
- Analytical Methods : Employ SPE-LC-QTOF (solid-phase extraction coupled with LC-quadrupole time-of-flight) to detect transformation products (e.g., hydrolyzed furoate or oxidized isoindolone) .
- Ecotoxicity : Test acute/chronic effects on Daphnia magna or Danio rerio (zebrafish) using tiered exposure protocols (OECD 202/203) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
